methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride
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Overview
Description
Methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a butanoate ester, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid.
Formation of Intermediate: The first step involves the condensation of 3-fluorobenzaldehyde with (S)-3-amino-4-hydroxybutanoic acid to form an intermediate compound.
Esterification: The intermediate is then subjected to esterification using methanol and a suitable acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Flow Microreactor Systems: These systems enable efficient and sustainable synthesis by providing precise control over reaction parameters.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as sodium azide and sodium methoxide are used for substitution reactions.
Major Products Formed
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride: Similar structure with a chloro group instead of a fluorophenyl group.
Methyl 4-(3-fluorophenyl)butanoate: Lacks the amino group, making it less versatile for certain applications.
Uniqueness
Fluorophenyl Group: The presence of the fluorophenyl group enhances the compound’s stability and reactivity.
Amino Group: The amino group provides additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
2679949-54-1 |
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Molecular Formula |
C11H15ClFNO2 |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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